molecular formula C9H20N2O B3053830 l-Valine diethylamide CAS No. 56414-87-0

l-Valine diethylamide

Cat. No.: B3053830
CAS No.: 56414-87-0
M. Wt: 172.27 g/mol
InChI Key: VMRKJJQTRYRJRT-QMMMGPOBSA-N
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Description

l-Valine diethylamide: is a derivative of the essential amino acid l-valine. l-Valine is one of the branched-chain amino acids, which also include leucine and isoleucine. These amino acids are crucial for protein synthesis and overall metabolic functions in the human body. This compound, specifically, is a modified form where the carboxyl group of l-valine is converted into an amide group with two ethyl groups attached. This modification can potentially alter its biochemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of l-valine diethylamide typically involves the amidation of l-valine. One common method is to react l-valine with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions to prevent racemization of the amino acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of biocatalysts or enzyme-mediated synthesis could also be explored to enhance the efficiency and selectivity of the production process.

Chemical Reactions Analysis

Types of Reactions: l-Valine diethylamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized under strong oxidative conditions, although this is less common.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl groups on the amide can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides with different alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its role in protein synthesis and metabolic pathways, as well as its potential effects on cellular functions.

    Medicine: Investigated for its potential therapeutic effects, including its role in muscle metabolism and recovery, as well as its potential use in drug delivery systems.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of l-valine diethylamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes involved in amino acid metabolism, such as transaminases and dehydrogenases.

    Pathways Involved: It may influence the branched-chain amino acid metabolic pathway, which is crucial for energy production and protein synthesis. Additionally, it could affect signaling pathways related to muscle growth and repair.

Comparison with Similar Compounds

    l-Valine: The parent amino acid, essential for protein synthesis and metabolic functions.

    l-Leucine and l-Isoleucine: Other branched-chain amino acids with similar roles in metabolism and muscle function.

    l-Valine methyl ester:

Uniqueness: l-Valine diethylamide is unique due to its modified amide group, which can alter its solubility, stability, and reactivity compared to the parent amino acid and other derivatives

Properties

IUPAC Name

(2S)-2-amino-N,N-diethyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-5-11(6-2)9(12)8(10)7(3)4/h7-8H,5-6,10H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRKJJQTRYRJRT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465717
Record name l-valine diethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56414-87-0
Record name l-valine diethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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